![molecular formula C18H24N4O2 B2410784 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide CAS No. 1181276-47-0](/img/structure/B2410784.png)
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimitotic Agents
- Studies have highlighted the significance of derivatives of 4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide in the context of antimitotic agents. These compounds, particularly their isomers, have been shown to be active in several biological systems, with variations in potency between different isomers (Temple & Rener, 1992).
Heterocyclic Synthesis
- The compound has been utilized in the synthesis of various heterocyclic structures. This includes the formation of dihydropyridines, butanamide derivatives, and other nitrogen heterocyclic compounds, demonstrating its versatility as a building block in chemical synthesis (Hafiz, Ramiz, & Sarhan, 2011).
Synthesis of Derivatives
- The compound has been employed in synthesizing various derivatives, including Schiff base ligands and their metal complexes. These derivatives have shown promising DNA binding properties, making them potential candidates for drug development (Kurt et al., 2020).
Anticancer Activity
- Novel derivatives of this compound have been synthesized and demonstrated antioxidant and anticancer activities. Some derivatives exhibited significant cytotoxicity against specific cancer cell lines, highlighting the potential for developing new therapeutic agents (Tumosienė et al., 2020).
Corrosion Inhibition
- Derivatives of this compound have been studied for their potential as corrosion inhibitors. This application is crucial in industrial settings, where corrosion can lead to significant material degradation (Ansari, Quraishi, & Singh, 2015).
Structural Analysis
- The compound has been subject to structural analysis through methods like X-ray crystallography, providing detailed insights into its molecular configuration, which is vital for understanding its chemical reactivity and potential applications (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
作用機序
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses to stimuli .
Pharmacokinetics
The compound’s structure suggests that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to induce various cellular responses, such as changes in gene expression, alterations in cellular metabolism, and modulation of cell signaling pathways .
特性
IUPAC Name |
4-amino-N-[6-[2-(4-methoxyphenyl)ethylamino]pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-24-16-7-4-14(5-8-16)10-12-20-17-9-6-15(13-21-17)22-18(23)3-2-11-19/h4-9,13H,2-3,10-12,19H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUVCMALGGDOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C(C=C2)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
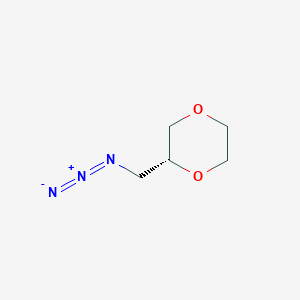

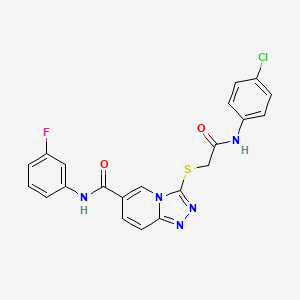
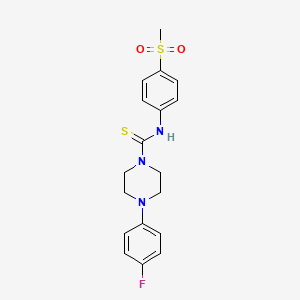
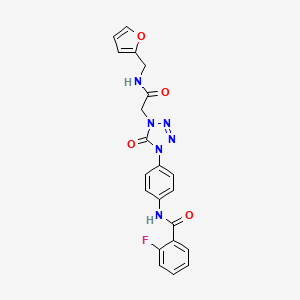
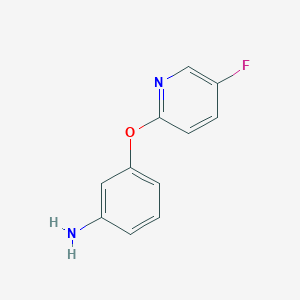
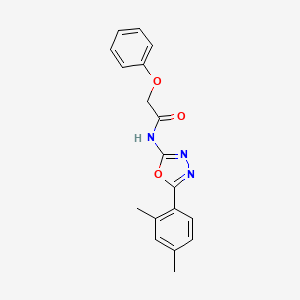
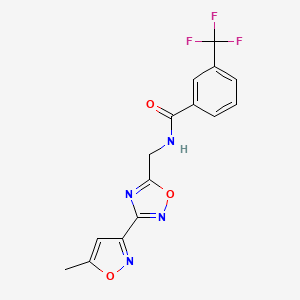
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
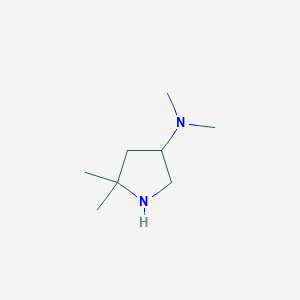
![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

